molecular formula C20H21N3O3 B2601242 N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide CAS No. 894029-16-4

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide

Cat. No.: B2601242
CAS No.: 894029-16-4
M. Wt: 351.406
InChI Key: HOVJAHDKUOXOLD-UHFFFAOYSA-N
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Description

N-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide ( 894029-16-4) is a synthetic small molecule with a molecular weight of 351.4 g/mol and a molecular formula of C20H21N3O3 . This compound features a unique hybrid structure that combines an indoline-carboxamide core with a pyrrolidinone moiety , distinguished by a 4-methoxyphenyl substituent . The structural characteristics of its components make it a compelling candidate for medicinal chemistry research. The pyrrolidinone scaffold is recognized in drug discovery for its three-dimensional coverage and ability to influence key physicochemical parameters, which can be beneficial for optimizing a compound's pharmacokinetic profile . Furthermore, the indole nucleus , a key structural feature, is considered a privileged scaffold in medicinal chemistry and is found in compounds studied for various biological activities, including potential anti-neurodegenerative applications . In biochemical research, this compound is regarded as a valuable building block for the synthesis of more complex organic molecules . Its structure suggests potential for interaction with various biological targets. Research into similar indole-carboxamide and pyrrolidinone-containing compounds indicates potential interests in areas such as enzyme inhibition . As a result, this compound holds significant research value as a lead structure or intermediate in drug discovery programs, particularly for those investigating new therapies for challenging diseases . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-26-17-8-6-16(7-9-17)23-13-15(12-19(23)24)21-20(25)22-11-10-14-4-2-3-5-18(14)22/h2-9,15H,10-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVJAHDKUOXOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidinone Ring: This step often involves the cyclization of a suitable precursor, such as a γ-keto ester, under acidic or basic conditions to form the pyrrolidinone ring.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with a suitable electrophile.

    Indoline Core Formation: The indoline core is typically synthesized via a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.

    Coupling Reactions: The final step involves coupling the indoline core with the pyrrolidinone intermediate, often using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the methoxyphenyl group or the indoline core, leading to the formation of quinone or N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as halogenation or nitration.

    Hydrolysis: The carboxamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can use sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield a quinone derivative, while reduction of the pyrrolidinone ring can produce a hydroxylated compound.

Scientific Research Applications

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and as a probe in studying enzyme activity.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide exerts its effects depends on its interaction with molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The specific pathways involved can vary, but common mechanisms include inhibition of enzyme activity by binding to the active site or allosteric modulation of receptor function.

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs from diverse sources.

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds
Compound Name Core Structure Key Substituents Pharmacological Notes Source
Target Compound Indoline-carboxamide + pyrrolidinone 4-methoxyphenyl, 5-oxopyrrolidin-3-yl Hypothesized enzyme/receptor modulation N/A
Benzamide derivatives (3a–g) Benzamide + oxazolone 4-methoxybenzylidene, sulfamoyl Designed for bioactivity (unspecified)
K124 (thiourea derivative) Indole-thiourea 4-methoxyphenyl, tert-butoxycarbonyl Cell culture testing (activity unspecified)
Sch225336 (bis-sulfone) Bis-sulfone + methoxyphenyl Dual sulfonyl, para-methoxy groups CB2-selective inverse agonist
Formoterol related compound G Propan-2-amine 4-methoxyphenyl Beta-agonist metabolite

Key Comparisons

a) Substituent Effects on Bioactivity
  • 4-Methoxyphenyl Group : Present in the target compound, K124 , and Formoterol analogs , this group enhances lipophilicity and may influence metabolic stability. In Sch225336 , dual methoxy groups contribute to CB2 receptor selectivity.
  • Carboxamide vs. Sulfamoyl/Thiourea: The target’s carboxamide group (CONH) contrasts with sulfamoyl (SO₂NH₂) in 3a–g and thiourea (NHCSNH) in K124 .
b) Core Structure Implications
  • Pyrrolidinone Ring: The 5-oxopyrrolidin-3-yl moiety in the target compound introduces conformational rigidity, which could enhance binding specificity compared to flexible propan-2-amine chains in Formoterol analogs .
  • Indoline vs. Indole : The saturated indoline ring in the target may offer greater metabolic stability than the aromatic indole in K124, reducing susceptibility to oxidative degradation .

Biological Activity

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide is a complex organic compound that has gained attention due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • Indoline Core : A bicyclic structure that contributes to its pharmacological properties.
  • Pyrrolidinone Ring : Provides structural stability and potential interaction sites with biological targets.
  • Methoxyphenyl Group : Enhances lipophilicity, which may influence bioavailability and interaction with cellular membranes.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound may function through the following mechanisms:

  • Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity.
  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest it may induce apoptosis in cancer cell lines by modulating key signaling pathways.
  • Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
  • Antimicrobial Properties : Some studies indicate activity against various bacterial strains, highlighting its potential as an antimicrobial agent.

Case Studies

  • Anticancer Studies :
    • A study focused on the compound's effects on human cancer cell lines demonstrated a significant reduction in cell viability at specific concentrations, suggesting its potential as a chemotherapeutic agent.
  • Neuroprotection :
    • In vitro assays showed that the compound could reduce oxidative stress markers in neuronal cells, indicating a protective effect against neurotoxicity.
  • Antimicrobial Activity :
    • The compound was tested against several bacterial strains, showing moderate inhibitory effects, particularly against Gram-positive bacteria.

Data Tables

Biological ActivityObservationsReference
AnticancerReduced cell viability in cancer cell lines
NeuroprotectiveDecreased oxidative stress markers
AntimicrobialModerate activity against Gram-positive bacteria

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